molecular formula C8H8N2O B8753899 4-(2-hydroxyethyl)-3-Pyridinecarbonitrile

4-(2-hydroxyethyl)-3-Pyridinecarbonitrile

Cat. No. B8753899
M. Wt: 148.16 g/mol
InChI Key: OPUJRHFYIBQXDW-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

4-(2-Hydroxyethyl)nicotinonitrile (I-65b: 1.1 g) in concentrated HCl (30 mL) was refluxed overnight. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was concentrated under reduced pressure and the crude residue was dissolved in water. The resulting reaction mass was basified with saturated NaHCO3 solution and extracted using ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 750 mg of the product (67.75% yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67.75%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[C:9]([C:10]#N)=[CH:8][N:7]=[CH:6][CH:5]=1.CO.C([O-])(O)=[O:15].[Na+]>Cl.C(Cl)(Cl)Cl>[C:10]1(=[O:15])[C:9]2=[CH:8][N:7]=[CH:6][CH:5]=[C:4]2[CH2:3][CH2:2][O:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
OCCC1=CC=NC=C1C#N
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
The resulting reaction mass
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(OCCC=2C1=CN=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 67.75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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